![molecular formula C9H8FNO4 B1402290 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone CAS No. 1414877-12-5](/img/structure/B1402290.png)
1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone
Overview
Description
1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone (FMNPE) is a compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. FMNPE is a nitro-substituted phenyl-ethanone, meaning that it has a nitro group attached to a phenyl ring, and an ethanone group attached to the nitro group. It is a colorless solid, and it has a melting point of approximately 186°C. FMNPE has been studied for its potential applications in analytical chemistry, biochemistry, and pharmacology, among others.
Scientific Research Applications
Selective α-Monobromination of Alkylaryl Ketones
Research by Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, including derivatives of 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone. The study utilized ionic liquids under solvent-free conditions, yielding α-bromo-alkylaryl ketones with high selectivity and efficiency. This process highlights the utility of 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone in synthesizing brominated compounds for potential applications in organic synthesis and pharmaceuticals (Ying, 2011).
Synthesis and Antimicrobial Activity of Isoxazoles and Schiff Bases
Several studies have focused on the synthesis of novel compounds using derivatives of 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone. Kumar et al. (2019) synthesized a series of isoxazoles starting from a derivative of this compound, testing their antimicrobial activity against various organisms. Similarly, Puthran et al. (2019) utilized a derivative for synthesizing novel Schiff bases, which were then screened for their antimicrobial activity (Kumar et al., 2019); (Puthran et al., 2019).
Antimicrobial and Antiproliferative Activities
A variety of derivatives of 1-(2-fluoro-4-methoxy-5-nitro-phenyl)-ethanone have been synthesized and tested for their antimicrobial and antiproliferative activities. For example, Chan et al. (2009) reported on alpha-phthalimide-based ketones synthesized using this derivative, which exhibited potent antiproliferative inhibition on specific human carcinoma cell lines (Chan et al., 2009).
Synthesis of Chalcone Derivatives
The derivative has been used in the synthesis of chalcone derivatives, such as the work by Jarag et al. (2011), who synthesized chalcone using a derivative of this compound. Their study highlighted the efficiency of the sonochemical method over conventional methods in synthesizing chalcone derivatives (Jarag et al., 2011).
properties
IUPAC Name |
1-(2-fluoro-4-methoxy-5-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5(12)6-3-8(11(13)14)9(15-2)4-7(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWXNZRBIDSXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.